molecular formula C9H16O2 B1343113 2,2-Dimethylcyclohexane-1-carboxylic acid CAS No. 62581-18-4

2,2-Dimethylcyclohexane-1-carboxylic acid

Cat. No. B1343113
CAS RN: 62581-18-4
M. Wt: 156.22 g/mol
InChI Key: JMJZUGIZIHRTFB-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexane-1-carboxylic acid is a chemical compound that is part of a broader class of cyclohexane carboxylic acids. These compounds are characterized by a cyclohexane ring, which is a six-membered carbon ring, with various substituents that can affect their chemical behavior and physical properties. The specific structure of 2,2-dimethylcyclohexane-1-carboxylic acid includes two methyl groups at the second carbon of the ring and a carboxylic acid group at the first carbon.

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve multiple steps, including esterification, cyclopropanation, and hydrolysis. For instance, 2,2-dimethylcyclopropane carboxylic acid, a related compound, was synthesized using 2-methylbutenoic acid as a starting material, followed by esterification, cyclopropanation with dibromomethane, and hydrolysis, yielding a 44.1% yield . Although the exact synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, with adjustments for the specific substituents and ring structure.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial in determining their chemical properties and reactivity. X-ray structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This kind of analysis is essential for understanding the conformational preferences of cyclohexane carboxylic acids, which can influence their behavior in chemical reactions.

Chemical Reactions Analysis

Cyclohexane carboxylic acids can undergo various chemical reactions, including ionization, esterification, and reactions with catalysts. For example, the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation conditions showed that adjacent ester groups could interact, stabilizing certain ions and facilitating elimination reactions . Additionally, the conformational preferences of these acids can change depending on the medium and ionization state, as seen in the study of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids . These findings highlight the complex behavior of cyclohexane carboxylic acids in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acids are influenced by their molecular structure and the presence of functional groups. For instance, mesomorphic derivatives of cyclohexene carboxylic acids showed lower nematic-isotropic transition temperatures and a narrower nematic range compared to analogous derivatives, indicating the impact of molecular structure on liquid crystalline properties . The conformational equilibria and intramolecular hydrogen bonding of carboxylic acids also affect their spectroscopic properties and reactivity, as demonstrated in studies involving NMR spectroscopy and density functional theory calculations .

Scientific Research Applications

Industrial and Environmental Relevance

2,2-Dimethylcyclohexane-1-carboxylic acid, as part of crude 4-methylcyclohexanemethanol (MCHM), is primarily used as an industrial solvent in coal cleaning processes. The environmental impact and toxicological profile of MCHM and its constituents, including 2,2-dimethylcyclohexane-1-carboxylic acid, have been studied in depth, particularly following significant accidental releases, such as the Elk River chemical spill. These studies indicate that crude MCHM and its constituents, including 2,2-dimethylcyclohexane-1-carboxylic acid, generally exhibit low to moderate acute and subchronic oral toxicity. The studies emphasize the need for strict industrial safety protocols and efficient spill response mechanisms to mitigate potential environmental and public health risks associated with such industrial chemicals (Paustenbach et al., 2015).

Biotechnological and Biochemical Applications

In the broader context of carboxylic acids in biotechnology and biochemistry, 2,2-dimethylcyclohexane-1-carboxylic acid may have indirect relevance. Carboxylic acids are versatile and fundamental in various biochemical processes and industrial applications. They serve as precursors or intermediates in producing various industrially relevant chemicals. For instance, lactic acid's biotechnological routes indicate the potential of carboxylic acids (including 2,2-dimethylcyclohexane-1-carboxylic acid) in synthesizing biodegradable polymers and other green chemistry products (Gao et al., 2011). Additionally, understanding biocatalyst inhibition by carboxylic acids, including the analysis of their impact on microbial cell membranes and intracellular pH, is crucial in biotechnological applications involving microbial fermentation (Jarboe et al., 2013).

Extraction and Separation Processes

The effectiveness of carboxylic acids in reactive extraction processes, especially in the separation of carboxylic acids from aqueous solutions, underscores their importance in industrial separation and purification techniques. The use of organic compounds and supercritical fluids in the reactive extraction of carboxylic acids is highlighted, with supercritical CO2 recommended due to its environmentally friendly and non-toxic nature (Djas & Henczka, 2018). The developments in solvent technology for the liquid-liquid extraction of carboxylic acids also indicate the growing scientific interest in optimizing the extraction processes for these compounds (Sprakel & Schuur, 2019).

Biomedical and Pharmacological Research

In the context of biomedical research, the role of carboxylic acids, including their use in plasma polymerization for biomedical applications, is noteworthy. The incorporation of carboxylic acid functional groups in polymeric materials can significantly enhance biocompatibility, fostering advancements in regenerative medicine and tissue engineering (Bitar et al., 2018). Furthermore, the exploration of carboxylic acid bioisosteres in drug design, aiming to improve the pharmacological profiles of drugs and overcome challenges associated with the carboxylate moiety, reflects the ongoing innovation in medicinal chemistry (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

2,2-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJZUGIZIHRTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603607
Record name 2,2-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclohexane-1-carboxylic acid

CAS RN

62581-18-4
Record name 2,2-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclohexane-1-carboxylic acid
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